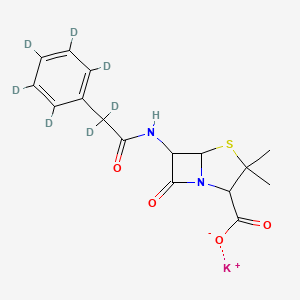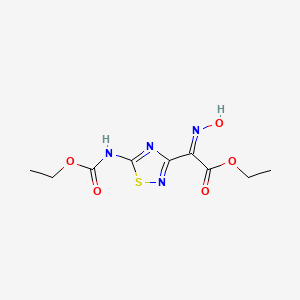![molecular formula C14H14N4S2 B12342175 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core with benzyl and methylthio substituents, contributes to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like ceric ammonium nitrate (CAN) to facilitate the reactions .
Análisis De Reacciones Químicas
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where boron reagents are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio groups typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its observed anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
1-Benzyl-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with methyl groups instead of methylthio groups, leading to different chemical reactivity and biological activity.
1-Phenyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Substitution of the benzyl group with a phenyl group, which can affect the compound’s binding affinity and selectivity for biological targets.
1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Chlorine substituents instead of methylthio groups, resulting in different electronic properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable molecule for further research and development in medicinal chemistry, biology, and related fields.
Propiedades
Fórmula molecular |
C14H14N4S2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-benzyl-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H14N4S2/c1-19-13-11-8-15-18(9-10-6-4-3-5-7-10)12(11)16-14(17-13)20-2/h3-8H,9H2,1-2H3 |
Clave InChI |
IMTPMEZELWYWIH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC2=C1C=NN2CC3=CC=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[(Z)-2-iodoethenyl]benzoate](/img/structure/B12342120.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342130.png)
![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)


![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
![N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide](/img/structure/B12342150.png)
![5-[[6-(Oxolan-2-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12342154.png)


